

# Core Mechanism of Action: Thiol-Disulfide Exchange in Cystinuria

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## Compound of Interest

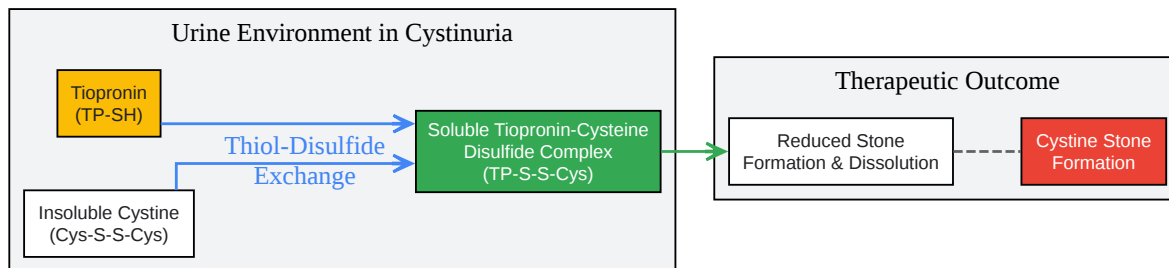
Compound Name: Thiopropionamide

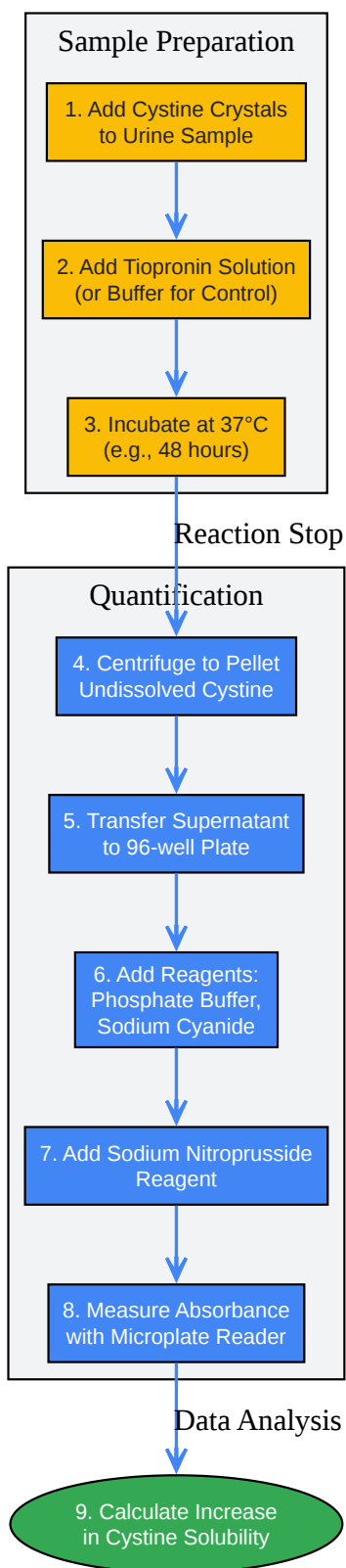
Cat. No.: B1302760

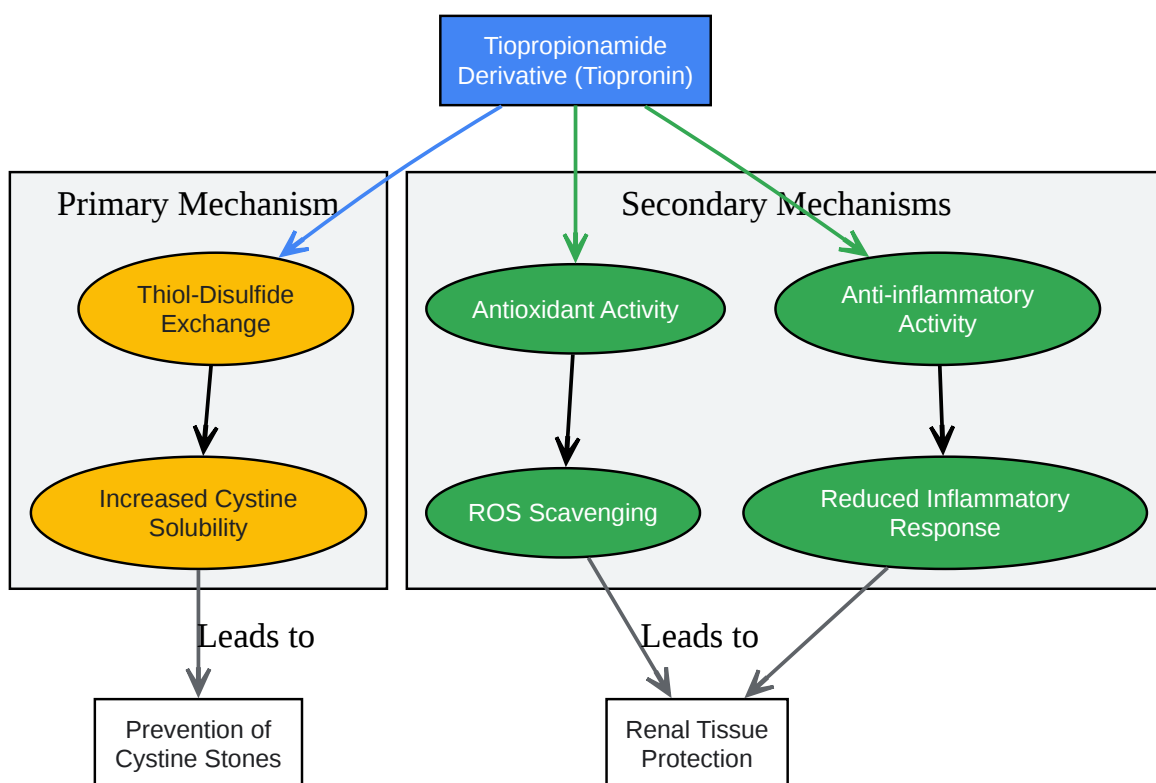
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The principal therapeutic action of tiopronin is rooted in its function as a thiol-containing compound to combat the low solubility of cystine in urine, which is the pathological hallmark of cystinuria.[1][2] Cystine is a dimeric amino acid formed by the oxidation of two cysteine molecules, linked by a disulfide bond.[2] In patients with cystinuria, excessive urinary cystine leads to crystallization and stone formation.[1]

Tiopronin intervenes in this process through a chemical reaction known as thiol-disulfide exchange.[3] The free thiol group (-SH) on tiopronin attacks the disulfide bond of cystine. This reaction cleaves the cystine molecule and forms a new, more soluble mixed disulfide complex of tiopronin-cysteine.[1][3][4] This increase in solubility effectively reduces the concentration of free cystine in the urine, thereby preventing the formation of new stones and facilitating the dissolution of existing ones.[4][5] The reduction in urinary cystine is generally proportional to the dose of the drug.[3]







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